N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine
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Overview
Description
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine is a complex organic compound that belongs to the class of quinazolinamines This compound is characterized by its unique structure, which includes a cyclopentyl group, a tetrahydrotriazine ring, and a dimethylquinazoline moiety
Preparation Methods
The synthesis of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopentyl-substituted tetrahydrotriazine intermediate. This intermediate is then reacted with 4,7-dimethylquinazoline under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethyl-2-quinazolinamine can be compared with other similar compounds, such as:
4-Chloro-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: This compound shares the cyclopentyl and tetrahydrotriazine moieties but differs in the presence of a chloro and benzenesulfonamide group.
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide: This compound also contains the cyclopentyl and tetrahydrotriazine moieties but has a methanesulfonamide group instead.
Properties
Molecular Formula |
C18H24N6 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C18H24N6/c1-12-7-8-15-13(2)21-18(22-16(15)9-12)23-17-19-10-24(11-20-17)14-5-3-4-6-14/h7-9,14H,3-6,10-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
FMTGSHUAYDQLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)C4CCCC4 |
Origin of Product |
United States |
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